

4-Chloro-6-methoxypyridin-2-amine physical properties

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Compound of Interest

Compound Name: 4-Chloro-6-methoxypyridin-2-amine

Cat. No.: B1489981

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An In-Depth Technical Guide to the Physical Properties of **4-Chloro-6-methoxypyridin-2-amine**

Introduction

4-Chloro-6-methoxypyridin-2-amine (CAS No. 1261628-71-0) is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a chloro group, and a methoxy group on a pyridine scaffold, allows for diverse chemical modifications. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in synthesis, process development, and quality control.

This guide provides a comprehensive overview of the known physical and spectroscopic properties of **4-Chloro-6-methoxypyridin-2-amine**. Where specific experimental data is not publicly available, we present standardized, field-proven protocols for its determination, empowering researchers to perform their own characterization. This document is structured to provide both quick-reference data and a deeper understanding of the experimental basis for that data.

It is crucial to distinguish this compound from its close structural isomer, 4-Chloro-6-methoxypyrimidin-2-amine (CAS No. 5734-64-5), which features a pyrimidine core and has been extensively characterized, including through single-crystal X-ray diffraction.^{[1][2][3][4]} This guide pertains exclusively to the pyridine derivative.

Core Physicochemical Properties

The foundational properties of a chemical compound dictate its handling, reactivity, and formulation. The following table summarizes the key identifiers and structural information for **4-Chloro-6-methoxypyridin-2-amine**.

Property	Value	Source
Chemical Name	4-Chloro-6-methoxypyridin-2-amine	N/A
CAS Number	1261628-71-0	[5] [6]
Molecular Formula	C ₆ H ₇ CIN ₂ O	[7]
Molecular Weight	158.59 g/mol	Calculated
Appearance	Solid (predicted)	N/A
Melting Point	Not publicly available	N/A
Boiling Point	Not publicly available	N/A
Solubility	Not publicly available	N/A

Note: While a related compound, 2-Amino-4-methoxypyridine, is slightly soluble in water and soluble in DMSO and methanol, the solubility profile of the chlorinated title compound must be determined experimentally.[\[8\]](#)[\[9\]](#)

Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum confirms the presence and connectivity of hydrogen atoms in the molecule.

- Source: ChemicalBook[5]
- Predicted Signals:
 - A singlet for the methoxy ($-\text{OCH}_3$) protons.
 - A broad singlet for the amine ($-\text{NH}_2$) protons.
 - Two distinct singlets or narrow doublets for the two aromatic protons on the pyridine ring.

The carbon NMR spectrum provides a count of unique carbon environments.

- Source: ChemicalBook[6]
- Predicted Signals:
 - Six distinct signals corresponding to the six carbon atoms of the molecule (four aromatic carbons, one methoxy carbon, and the carbon bearing the amine group).

Experimental Protocol: NMR Sample Preparation and Analysis

The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the sample is homogeneous and free of particulate matter within a deuterated solvent that will not interfere with the analyte's signals.

- Sample Weighing: Accurately weigh approximately 5-10 mg of **4-Chloro-6-methoxypyridin-2-amine**.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6).
- Dissolution: Transfer the weighed sample into a clean NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
- Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

- Analysis: Insert the NMR tube into the spectrometer. Acquire ^1H and ^{13}C NMR spectra using standard acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

- N–H Stretch: As a primary amine, two distinct bands are expected in the $3400\text{--}3250\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric N–H stretching vibrations.[10]
- N–H Bend: A characteristic bending vibration for the primary amine is expected between $1650\text{--}1580\text{ cm}^{-1}$.[10]
- C–N Stretch: Aromatic amine C–N stretching typically appears in the $1335\text{--}1250\text{ cm}^{-1}$ range. [10]
- C–O Stretch: The aryl ether C–O stretch will likely produce a strong signal around 1250 cm^{-1} .
- Pyridine Ring Vibrations: Multiple bands in the $1600\text{--}1400\text{ cm}^{-1}$ region correspond to C=C and C=N stretching within the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis of solid samples.

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

- Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

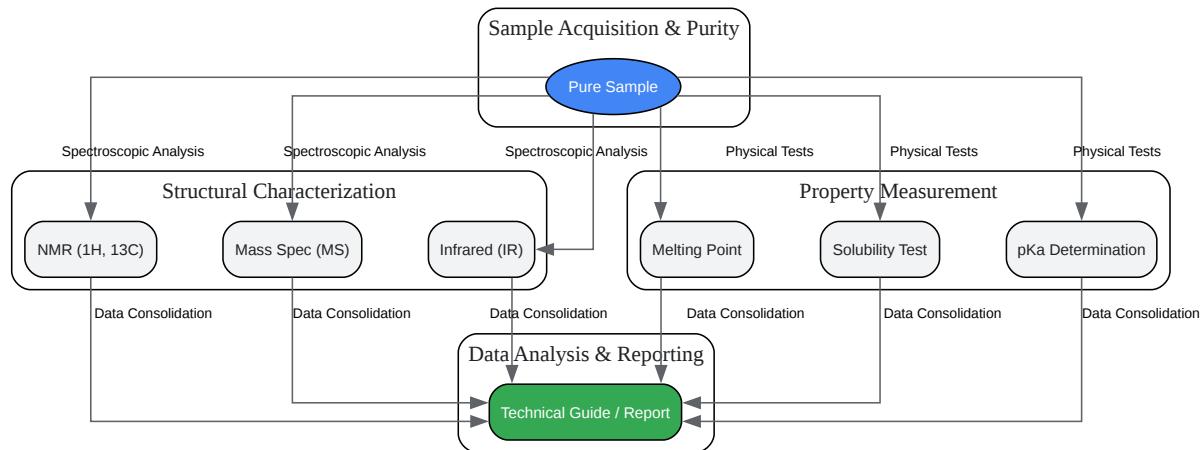
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can reveal structural information through fragmentation patterns.

- Molecular Ion (M^+): The key feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic doublet: an $(M)^+$ peak and an $(M+2)^+$ peak with a ~3:1 intensity ratio.
- Expected Molecular Ion Peaks:
 - For $\text{C}_6\text{H}_7^{35}\text{ClN}_2\text{O}$: $m/z \approx 158.02$
 - For $\text{C}_6\text{H}_7^{37}\text{ClN}_2\text{O}$: $m/z \approx 160.02$

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or uncharacterized chemical substance like **4-Chloro-6-methoxypyridin-2-amine**. This self-validating system ensures that data from orthogonal techniques (e.g., NMR, MS, IR) corroborates the proposed structure.



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